
Adenanthin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenanthin F is a natural product found in Isodon adenanthus with data available.
Wissenschaftliche Forschungsanwendungen
Obesity and Adipogenesis Inhibition
Adenanthin has shown potential in inhibiting adipogenesis and obesity development. A study by Hu et al. (2019) discovered that adenanthin inhibits adipogenesis in 3T3-L1 and mouse embryonic fibroblasts. It achieves this by delaying mitotic clonal expansion via G0/G1 cell cycle arrest and reducing C/EBPβ signaling. Additionally, adenanthin significantly reduced body weight and adipose tissue mass in mice on a high-fat diet, highlighting its potential as an obesity prevention agent (Hu et al., 2019).
Therapeutic Effects on Autoimmune Diseases
Adenanthin demonstrates therapeutic effects on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. Yin et al. (2013) reported that adenanthin reduced inflammatory cell infiltration and demyelination in the central nervous system, alongside modulating immune responses and cytokine production. This effect is mediated through the inhibition of the NF-κB signaling pathway, suggesting adenanthin's potential in treating autoimmune disorders (Yin et al., 2013).
Cancer Cell Targeting
Adenanthin has been found to target peroxiredoxin I/II in hepatocellular carcinoma cells, leading to increased reactive oxygen species levels and cell death. Hou et al. (2014) demonstrated that silencing of these proteins enhances adenanthin's cytotoxic activity, suggesting its therapeutic significance in hepatocellular carcinoma (Hou et al., 2014).
Inhibition of Thioredoxin System
Adenanthin also targets proteins involved in disulfide bond regulation, including the thioredoxin-thioredoxin reductase system and protein disulfide isomerase. Muchowicz et al. (2014) found that adenanthin inhibits the activity of these systems, suggesting its potential application in diseases where aberrant activity of these enzymes is involved (Muchowicz et al., 2014).
Leukemia Cell Differentiation
Adenanthin induces differentiation in acute promyelocytic leukemia (APL) cells by targeting peroxiredoxins. Liu et al. (2012) reported that adenanthin elevates cellular H2O2, activating extracellular signal-regulated kinases and increasing transcription of CCAAT/enhancer-binding protein β, contributing to its differentiation-inducing effects (Liu et al., 2012).
Eigenschaften
Produktname |
Adenanthin F |
|---|---|
Molekularformel |
C24H34O7 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[(1R,2S,4R,6S,8S,9R,10S,11S,13S)-6-acetyloxy-8,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H34O7/c1-11-14-7-15(27)20-23(6)16(22(4,5)18(9-17(23)28)30-12(2)25)8-19(31-13(3)26)24(20,10-14)21(11)29/h14-20,27-28H,1,7-10H2,2-6H3/t14-,15+,16-,17+,18+,19+,20+,23+,24+/m1/s1 |
InChI-Schlüssel |
MSSKMHWUFIWCPL-FHDAQICNSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)O)([C@H]3[C@]14C[C@@H](C[C@@H]3O)C(=C)C4=O)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(CC3O)C(=C)C4=O)C)O)OC(=O)C)(C)C |
Synonyme |
adenanthin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



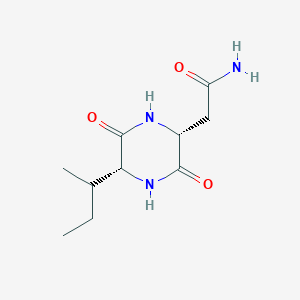
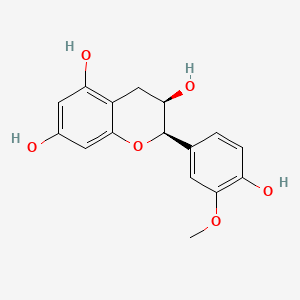

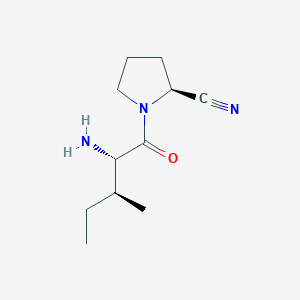
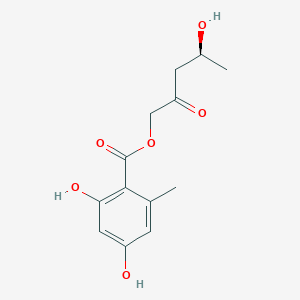
![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)
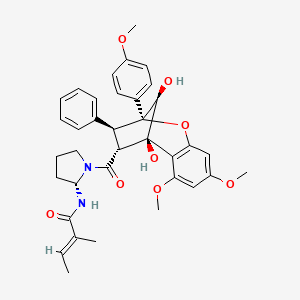
![3-Cyclopentene-1,2-dimethanol,5-(6-amino-9H-purin-9-yl)-, [1S-(1a,2b,5b)]-(9CI)](/img/structure/B1248298.png)
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
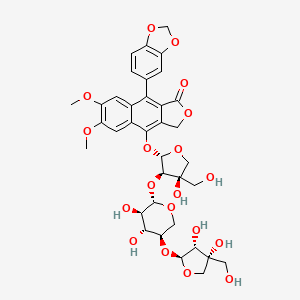
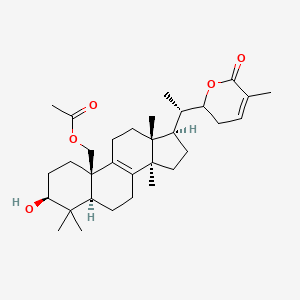
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)